4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide
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Overview
Description
4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide is a complex organic compound characterized by its unique structure, which includes a benzamide core with decanoylamino and undecylcarbamoyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The decanoylamino and undecylcarbamoyl groups are introduced through acylation reactions. Common reagents used in these reactions include decanoyl chloride and undecyl isocyanate, which react with the amine groups on the benzamide core under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins, altering their function and activity. This interaction may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound can vary depending on the biological context, but they often involve modulation of enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-bromobenzoate
- 4-(2-((decanoylamino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
Uniqueness
4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
Properties
Molecular Formula |
C35H53N3O3 |
---|---|
Molecular Weight |
563.8 g/mol |
IUPAC Name |
4-(decanoylamino)-N-[4-(undecylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C35H53N3O3/c1-3-5-7-9-11-12-14-16-18-28-36-34(40)29-20-26-32(27-21-29)38-35(41)30-22-24-31(25-23-30)37-33(39)19-17-15-13-10-8-6-4-2/h20-27H,3-19,28H2,1-2H3,(H,36,40)(H,37,39)(H,38,41) |
InChI Key |
FSWOVSYHKHPZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCCCCCCC |
Origin of Product |
United States |
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